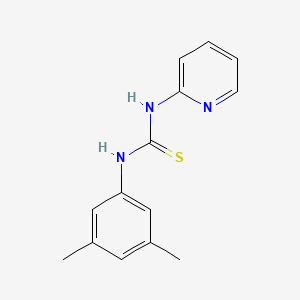

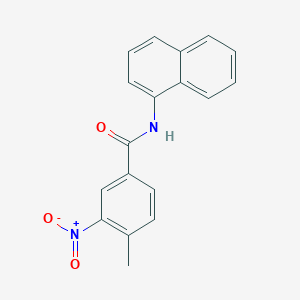

N-(2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

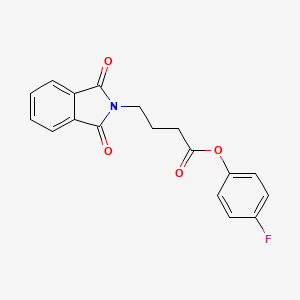

N-(2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is a chemical compound of interest due to its unique structure and potential for various applications in scientific research. The focus here is on its synthesis, molecular and physical properties, and chemical behavior excluding its use as a drug and related pharmacological aspects.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonylation reactions. For compounds similar to N-(2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, methods may include one-step processes involving direct carbonylation or two-step processes that involve intermediate formation followed by substitution or addition reactions. High yields and specificity are achieved through careful selection of reactants and conditions (Sarantou et al., 2022).

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, can be highly complex, as demonstrated by crystallographic studies. These compounds can exhibit a variety of intermolecular interactions and conformations, influencing their physical and chemical properties. For instance, the crystal structure of a related compound, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, highlights the complexity and variability of these interactions (Kumar et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of N-(2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is influenced by its functional groups. Urea derivatives can participate in various chemical reactions, including solvolysis, cyclocondensation, and reactions with electrophiles. These reactions are catalyzed by factors like Cu(II) ions, highlighting the compound's ability to engage in complex chemical transformations (Belzile et al., 2014).

properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(6-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-6-5-9-13(15-10)17-14(18)16-11-7-3-4-8-12(11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJSBPUKTFEBLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329953 |

Source

|

| Record name | 1-(2-methoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Methoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |

CAS RN |

333768-52-8 |

Source

|

| Record name | 1-(2-methoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)

![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)

![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)

![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)